![molecular formula C6H14SSi B14410480 [Dimethyl(prop-2-en-1-yl)silyl]methanethiol CAS No. 85465-25-4](/img/structure/B14410480.png)
[Dimethyl(prop-2-en-1-yl)silyl]methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Dimethyl(prop-2-en-1-yl)silyl]methanethiol is an organosilicon compound characterized by the presence of a silicon atom bonded to a methanethiol group and a dimethyl(prop-2-en-1-yl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Dimethyl(prop-2-en-1-yl)silyl]methanethiol typically involves the reaction of a suitable silicon precursor with a thiol compound. One common method is the hydrosilylation of an allyl thiol with a dimethylchlorosilane in the presence of a platinum catalyst. The reaction conditions often include:
Temperature: 25-50°C
Solvent: Toluene or hexane
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[Dimethyl(prop-2-en-1-yl)silyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The silicon atom can participate in substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Sulfonic acids, disulfides
Reduction: Simpler silanes
Substitution: Halogenated silanes
Applications De Recherche Scientifique
[Dimethyl(prop-2-en-1-yl)silyl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug development.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of [Dimethyl(prop-2-en-1-yl)silyl]methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions or proteins, leading to the modulation of biological pathways. The silicon atom can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethylchlorosilane
- Allylthiol
- Trimethylsilylmethanethiol
Uniqueness
[Dimethyl(prop-2-en-1-yl)silyl]methanethiol is unique due to the presence of both a thiol group and a silicon atom in its structure. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Compared to similar compounds, it offers enhanced reactivity and potential for functionalization.
Propriétés
Numéro CAS |
85465-25-4 |
|---|---|
Formule moléculaire |
C6H14SSi |
Poids moléculaire |
146.33 g/mol |
Nom IUPAC |
[dimethyl(prop-2-enyl)silyl]methanethiol |
InChI |
InChI=1S/C6H14SSi/c1-4-5-8(2,3)6-7/h4,7H,1,5-6H2,2-3H3 |
Clé InChI |
FCKLXBWTCJYEEB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CC=C)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


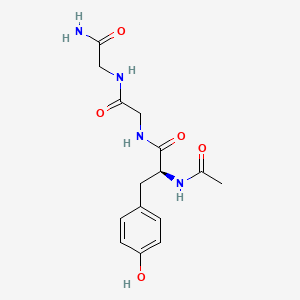
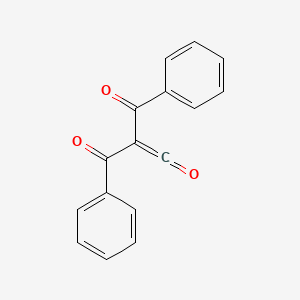
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
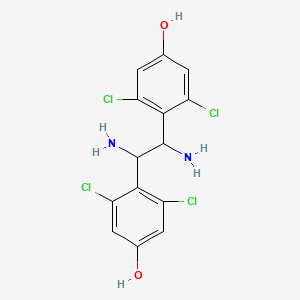
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)
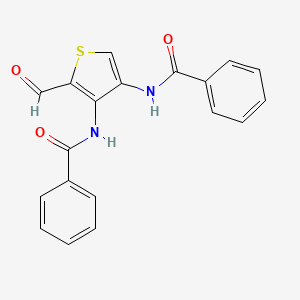
![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)
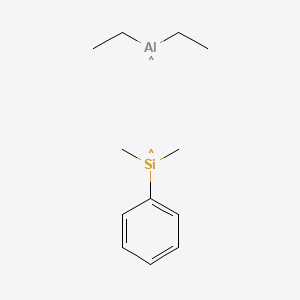
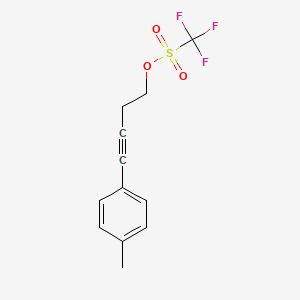
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
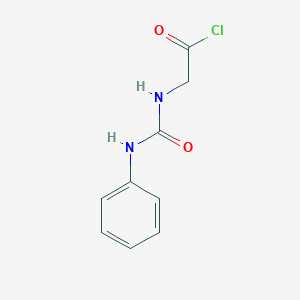

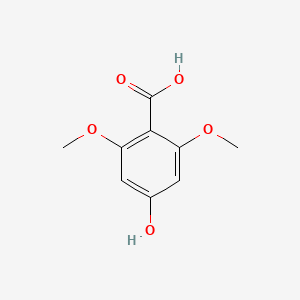
![2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one](/img/structure/B14410463.png)
